Sodium 9,10-dihydroxystearate

Description

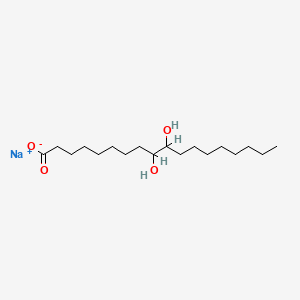

Structure

2D Structure

Properties

IUPAC Name |

sodium;9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCPAOZSBHJRKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120-87-6 (Parent) | |

| Record name | Sodium 9,10-dihydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90942945 | |

| Record name | Sodium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-55-9 | |

| Record name | Sodium 9,10-dihydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 9,10-dihydroxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,10 Dihydroxystearate Production

Chemical Synthesis Pathways for 9,10-Dihydroxystearate (B1259267)

The generation of 9,10-dihydroxystearate is fundamentally a two-stage process: first, the synthesis of 9,10-dihydroxystearic acid from an unsaturated precursor like oleic acid, and second, the neutralization of the carboxylic acid group to form the sodium salt. The critical step is the introduction of two hydroxyl groups across the double bond of the fatty acid chain. This is achieved through two main strategies: direct oxidative dihydroxylation or a two-step epoxidation-hydrolysis sequence.

Oxidative Dihydroxylation of Unsaturated Fatty Acid Precursors

Oxidative dihydroxylation involves the direct conversion of the alkene functional group in an unsaturated fatty acid, such as oleic acid, into a vicinal diol. This transformation can be accomplished using various oxidizing agents, each with its own characteristics regarding stereoselectivity, yield, and reaction conditions.

Hydrogen peroxide, in the presence of a catalyst, serves as an effective reagent for the dihydroxylation of oleic acid. One common method involves the use of performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.org This reaction proceeds by first forming an epoxide which is then immediately hydrolyzed under the acidic conditions to yield the diol.

A well-documented procedure involves stirring oleic acid with formic acid, followed by the addition of hydrogen peroxide. orgsyn.org The reaction is typically exothermic and requires temperature control. orgsyn.org After the reaction, the formic acid is removed, and the resulting hydroxyformoxystearic acid intermediate is hydrolyzed with aqueous sodium hydroxide (B78521). orgsyn.org Subsequent acidification yields 9,10-dihydroxystearic acid. orgsyn.org Catalysts such as phosphotungstic acid can also be employed to facilitate the reaction between oleic acid and hydrogen peroxide, offering a method that avoids strong acids like formic or sulfuric acid. google.com

Table 1: Peroxide-Mediated Synthesis of 9,10-Dihydroxystearic Acid

| Precursor | Reagents | Catalyst | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Oleic Acid | Hydrogen Peroxide, Formic Acid | None (in situ performic acid) | ~3 hours | 40°C | 75-80 g (from 141 g oleic acid) | orgsyn.org |

Potassium permanganate (B83412) (KMnO₄) is a classic and powerful oxidizing agent used for the syn-dihydroxylation of alkenes, a reaction that produces a diol where both hydroxyl groups are added to the same face of the double bond. When applied to oleic acid, this method yields erythro-9,10-dihydroxystearic acid. The reaction is typically carried out in a cold, alkaline aqueous solution.

In a typical laboratory-scale synthesis, oleic acid is first saponified with a base like sodium hydroxide or potassium hydroxide to form a clear solution. wikipedia.org A dilute solution of potassium permanganate is then added slowly at a low temperature (around 10°C) to prevent over-oxidation and cleavage of the carbon-carbon double bond. wikipedia.org The reaction pH is a critical factor; maintaining a pH between 9.0 and 9.5 can favor the formation of ketohydroxystearic acids, while higher pH levels (above 12) promote the formation of 9,10-dihydroxystearic acid in high yields. After the reaction, the excess permanganate is quenched, and the mixture is acidified to precipitate the crude 9,10-dihydroxystearic acid, which can then be purified by recrystallization. wikipedia.org

Table 2: Permanganate-Mediated Synthesis of erythro-9,10-Dihydroxystearic Acid

| Precursor | Reagents | Key Conditions | Crude Yield | Final Yield (after purification) | Reference |

|---|---|---|---|---|---|

| Oleic Acid (technical grade, 90%) | NaOH, KMnO₄, HCl | Reaction at 10°C | 3.01 g (from 3.14 g oleic acid) | 87% | wikipedia.org |

Osmium tetroxide (OsO₄) is a highly effective but toxic and expensive reagent for the syn-dihydroxylation of alkenes. It is known for its high yields and predictable stereochemistry. Due to its cost and toxicity, it is often used in catalytic amounts in conjunction with a co-oxidant. The reaction proceeds through the formation of a cyclic osmate ester, which is then cleaved to give the vicinal diol.

The catalytic dihydroxylation can be performed using co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) to regenerate the OsO₄. masterorganicchemistry.com The reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water. The dihydroxylation of oleic acid with OsO₄ results in the formation of a diester of osmic acid, where two fatty acid molecules are linked through an osmic acid molecule. google.com Reductive hydrolysis of the osmate ester with agents like sodium sulfite (B76179) liberates the diol. masterorganicchemistry.com

Periodates, such as sodium periodate (B1199274) (NaIO₄), are not typically used for the direct synthesis of 9,10-dihydroxystearic acid from oleic acid. Instead, their primary role in this context is the oxidative cleavage of the pre-formed 9,10-diol. This reaction, known as the Malaprade oxidation, breaks the carbon-carbon bond between the two hydroxyl groups to yield two carbonyl compounds (aldehydes or ketones). wikipedia.orgwikipedia.org

In some named reactions, periodate is used in combination with a catalytic amount of a dihydroxylating agent like osmium tetroxide (Lemieux-Johnson oxidation) or potassium permanganate (Lemieux-von Rudloff oxidation). researchgate.netcdnsciencepub.comd-nb.info In these tandem reactions, the primary oxidant (OsO₄ or KMnO₄) first creates the 9,10-diol from the oleic acid double bond. The periodate then serves two functions: it cleaves the newly formed diol and regenerates the catalytic oxidant, allowing the cycle to continue. researchgate.net Therefore, while crucial for subsequent transformations, periodate-mediated routes lead to the cleavage products (like azelaic and pelargonic acids) rather than the synthesis of 9,10-dihydroxystearic acid itself. researchgate.net

Epoxidation-Hydrolysis Routes for 9,10-Dihydroxystearate Synthesis

An alternative and widely used industrial method for producing 9,10-dihydroxystearic acid is a two-step process involving the epoxidation of oleic acid followed by the hydrolysis of the resulting epoxide ring. chemistrysteps.comnih.gov This route offers good yields and can be controlled to produce the desired diol.

The first step, epoxidation, is often carried out using a peracid, such as peracetic acid or performic acid, which can be generated in situ from acetic acid or formic acid and hydrogen peroxide. The epoxidation of oleic acid with performic acid, sometimes catalyzed by a small amount of sulfuric acid, can yield over 98% conversion to the epoxide. The second step is the hydrolysis of the epoxide ring. This is an acid-catalyzed ring-opening reaction where a water molecule attacks one of the carbon atoms of the oxirane ring, resulting in the formation of the vicinal diol. chemistrysteps.com This hydrolysis step leads to anti-dihydroxylation, producing the threo-isomer of 9,10-dihydroxystearic acid. The complete process, from epoxidation to hydrolysis, has been shown to achieve high yields of the final dihydroxystearic acid. chemistrysteps.com

Table 3: Epoxidation-Hydrolysis Synthesis of 9,10-Dihydroxystearic Acid

| Epoxidation Reagents | Hydrolysis Conditions | Catalyst | Relative Conversion to Oxirane (RCO%) | Final Product | Reference |

|---|---|---|---|---|---|

| Performic acid (in situ) | Subsequent hydrolysis | Sulfuric acid | >98% | 9,10-Dihydroxy fatty acids | |

| Hydrogen peroxide, formic acid | In situ hydrolysis | None | 78% | 9,10-Dihydroxystearic acid |

Finally, to obtain Sodium 9,10-dihydroxystearate, the synthesized 9,10-dihydroxystearic acid is neutralized with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution. ontosight.ai

Acid-Catalyzed Hydrolysis of 9,10-Epoxystearic Acid

A well-established method for producing 9,10-dihydroxystearic acid involves the acid-catalyzed hydrolysis of 9,10-epoxystearic acid. This process typically begins with the epoxidation of oleic acid using a peroxy acid, such as performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.orgresearchgate.net The epoxidation reaction is an ionic addition where the peroxy acid attacks the double bond of the oleic acid to form an epoxide intermediate. mdpi.com

Following the formation of the epoxide, the oxirane ring is cleaved through hydrolysis. This can be achieved by heating the intermediate with an aqueous acid or base. orgsyn.org For instance, a common laboratory-scale procedure involves adding hydrogen peroxide to a mixture of oleic acid and formic acid. After the initial exothermic reaction, the intermediate hydroxyformoxystearic acid is hydrolyzed by heating with an excess of aqueous sodium hydroxide. The resulting soap solution is then acidified to yield the final 9,10-dihydroxystearic acid product. orgsyn.org A chemo-enzymatic variation involves lipase-mediated epoxidation, where the resulting epoxide undergoes in situ acid-catalyzed hydrolysis to afford the diol. mdpi.comnih.govdntb.gov.ua This method allows the threo-9,10-dihydroxystearic acid to crystallize directly from the reaction medium. mdpi.comnih.gov

The Taguchi method has been employed to optimize reaction conditions for this process, identifying key parameters such as catalyst loading, molar ratios of reactants, and temperature to maximize the selectivity for DHSA. researchgate.net

Tungstate-Catalyzed Epoxidation and Hydrolysis

Tungsten-based catalysts are highly effective for the oxidative cleavage of olefins like oleic acid, proceeding through a pathway of epoxidation and subsequent hydrolysis. researchgate.net Catalysts such as tungstic acid (H₂WO₄) or phosphotungstic acid, in the presence of hydrogen peroxide (H₂O₂), form active W-peroxo complexes. rsc.orgosti.gov These peroxo complexes are the active species that transfer an oxygen atom to the double bond of oleic acid, forming the epoxide. mdpi.comosti.gov

The reaction mechanism involves several steps:

Formation of tungsten peroxo complexes from the reaction of the tungsten catalyst with H₂O₂. rsc.org

Reaction of the peroxo complexes with the alkene (oleic acid) to produce an epoxide. osti.gov

Hydrolysis of the epoxide to form the corresponding trans-diol (9,10-dihydroxystearic acid). researchgate.net

This method is considered advantageous as it avoids the use of strong acids like formic or sulfuric acid, reducing equipment corrosion and environmental impact. google.com Both homogeneous tungstic acid and heterogeneous supported phosphotungstic acid catalysts have proven effective, offering good selectivity and high activity. google.comtu-dortmund.de The use of a phase transfer catalyst can further enhance the reaction in biphasic systems. mdpi.com

| Catalyst System | Oxidant | Key Features | Reference(s) |

| Formic Acid | H₂O₂ | In situ formation of performic acid for epoxidation, followed by hydrolysis. | orgsyn.org, researchgate.net |

| Tungstic Acid / Phosphotungstic Acid | H₂O₂ | Forms active W-peroxo complexes; avoids strong acids. | rsc.org, osti.gov, google.com |

| Lipase (B570770) / Acid | H₂O₂ | Chemo-enzymatic epoxidation followed by in situ acid-catalyzed hydrolysis. | mdpi.com, nih.gov |

Advanced Catalytic Systems for 9,10-Dihydroxystearate Synthesis

Research into more efficient and sustainable production methods has led to the development of advanced catalytic systems, including heterogeneous, homogeneous, and supported catalysts.

Heterogeneous Catalysis in Dihydroxylation Reactions

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and improved process cleanliness. researchgate.net Various materials have been explored for the dihydroxylation of oleic acid. Copper oxide supported on alumina (B75360) (CuO/Al₂O₃) has been used as a heterogeneous catalyst in the oxidative cleavage of dihydroxystearic acid triglyceride, which is formed from the dihydroxylation of oleic acid triglyceride. d-nb.infonih.gov

Mesoporous mixed metal oxides, such as tungsten oxide/γ-alumina, have also been developed for the oxidative cleavage of oleic acid, a process for which dihydroxylation is a key intermediate step. researchgate.net The use of in situ generated performic acid with a solid acid catalyst like sulfuric acid represents another heterogeneous approach to produce epoxidized oleic acid, which can then be hydrolyzed to the diol. researchgate.net These solid catalysts can often be recycled multiple times, making the process more economical and environmentally friendly. researchgate.net

Homogeneous Catalysis in Dihydroxylation Reactions

Homogeneous catalysts, while presenting separation challenges, are often highly active and selective. In the context of 9,10-dihydroxystearate synthesis, sulfuric acid has been used as a homogeneous catalyst for the epoxidation of oleic acid, which is then hydroxylated in a continuous one-step process to produce the bio-polyol (diol). researchgate.net

Phosphotungstic acid is another effective homogeneous catalyst for the oxidative cleavage of methyl oleate (B1233923), where methyl 9,10-dihydroxystearate is a crucial intermediate. tu-dortmund.de Studies using this system have shown that parameters like dilution and acidity are critical for improving the stability of the intermediate diol and achieving high selectivity towards the desired cleavage products. tu-dortmund.de The challenge of catalyst recovery in homogeneous systems is an active area of research, with techniques like nanofiltration being explored. tu-dortmund.de

Supported Catalysts in 9,10-Dihydroxystearate Production

Supported catalysts combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. This is achieved by anchoring the active catalytic species onto a solid support. For the production of 9,10-dihydroxystearate and its derivatives, several supported systems have been investigated.

Supported noble metal nanoparticles, including gold (Au), palladium (Pd), and bimetallic PdAu on supports like titanium dioxide, aluminum oxyhydroxides, and carbon (Sibunit), have been studied for the subsequent oxidative cleavage of 9,10-dihydroxystearic acid. mdpi.com The synthesis of the diol itself is a prerequisite for this step. mdpi.com A patent describes the use of phosphotungstic acid supported on carriers such as silica (B1680970), molecular sieves, or titanium dioxide for the synthesis of 9,10-dihydroxystearic acid from oleic acid. google.com

Furthermore, tungsten atoms grafted onto an alumina support (WOx-Al₂O₃) have been shown to be effective catalysts that mediate the oxidative cleavage of oleic acid via an epoxide intermediate, which is then hydrolyzed. osti.gov Microencapsulated osmium tetroxide, a polymer-supported catalyst, has also been developed as a recoverable and reusable system for the dihydroxylation of olefins in general. acs.org

| Catalyst Type | Example Catalyst | Support Material (if applicable) | Key Advantage | Reference(s) |

| Heterogeneous | CuO | Alumina (Al₂O₃) | Easy separation and reusability. | d-nb.info, nih.gov |

| Homogeneous | Phosphotungstic Acid | N/A | High activity and selectivity. | tu-dortmund.de |

| Supported | Phosphotungstic Acid | Silica, TiO₂, Molecular Sieves | Combines activity with ease of separation. | google.com |

| Supported | Tungsten Oxide (WOx) | Alumina (Al₂O₃) | Effective for oxidative cleavage via diol. | osti.gov |

| Supported | Gold (Au) Nanoparticles | Carbon (Sibunit) | High activity in subsequent cleavage reactions. | mdpi.com |

Chemo-Enzymatic and Biocatalytic Approaches for 9,10-Dihydroxystearate Synthesis

Greener and more selective synthetic routes are being developed using enzymes and whole-cell biocatalysts. These methods often operate under milder conditions and can exhibit high stereo- and regioselectivity.

A prominent chemo-enzymatic approach involves a two-step, one-pot process. First, an enzyme, typically a lipase such as Novozyme 435 or Candida antarctica Lipase-B (CAL-B), catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. mdpi.comudl.cat This peroxy acid then acts as an oxidant for the in situ self-epoxidation of oleic acid. mdpi.comnih.gov The second step is the hydrolysis of the resulting epoxide ring. This can be accomplished through acid-catalyzed ring-opening directly in the reaction medium or by subsequent treatment with hot water. mdpi.comudl.cat This combined approach has successfully yielded threo-9,10-dihydroxystearic acid with good recovery. udl.cat

Purely biocatalytic routes utilize enzymes like epoxide hydrolases (EHs) or whole microbial cells. Soluble epoxide hydrolases from various plant sources, such as soybean (Glycine max), maize (Zea mays), and celeriac (Apium graveolens), have been shown to catalyze the hydrolysis of cis-9,10-epoxystearic acid to threo-9,10-dihydroxystearic acid. nih.govnih.govsigmaaldrich.cn These enzymes can exhibit remarkable stereoselectivity. For example, soybean EH is highly enantioselective, converting a racemic epoxide mixture into a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.govnih.govwur.nl

Whole-cell biocatalysis has also been demonstrated. Resting cells of microorganisms like Pseudomonas species can directly hydrate (B1144303) the double bond of oleic acid to form 10-hydroxystearic acid, while their enzyme preparations can also hydrate 9,10-epoxystearic acid to the corresponding diol. gsartor.org Other microorganisms, such as Micrococcus luteus, contain alcohol dehydrogenases capable of oxidizing the diol, indicating the biological relevance of these compounds and enzymatic pathways for their transformation. researchgate.net

| Approach | Biocatalyst | Reaction Steps | Key Outcome | Reference(s) |

| Chemo-Enzymatic | Lipase (e.g., Novozyme 435, CAL-B) | 1. Enzymatic epoxidation of oleic acid. 2. Acid-catalyzed or hot water hydrolysis of the epoxide. | Crystalline threo-9,10-dihydroxystearic acid. | mdpi.com, udl.cat, nih.gov |

| Biocatalytic | Epoxide Hydrolase (e.g., from soybean) | Direct enzymatic hydrolysis of 9,10-epoxystearic acid. | High stereoselectivity, yielding specific chiral diols. | nih.gov, nih.gov |

| Biocatalytic | Pseudomonas sp. (cell-free extracts) | Hydration of 9,10-epoxystearic acid. | Formation of 9,10-dihydroxystearic acid. | gsartor.org |

| Biocatalytic | Micrococcus luteus | Oxidation of 9,10-dihydroxystearic acid. | Transformation to hydroxyketones for further synthesis. | researchgate.net |

Process Intensification and Green Chemistry in 9,10-Dihydroxystearate Production

The principles of green chemistry and process intensification are increasingly being applied to the synthesis of 9,10-dihydroxystearate to improve efficiency, safety, and environmental impact.

Continuous flow synthesis offers significant advantages over traditional batch processing for the production of 9,10-dihydroxystearate and its derivatives. acs.org This technology allows for better control over reaction parameters, improved safety, and higher throughput. tu-dortmund.delookchem.com The synthesis of methyl 9,10-dihydroxystearate has been successfully transferred from batch to a continuous flow process. tu-dortmund.de This involved a homogeneously Ru-catalyzed epoxidation of methyl oleate followed by acid-catalyzed hydrolysis of the epoxide. tu-dortmund.de In the flow system, the epoxidation achieved up to 97% conversion within 14 minutes, and the subsequent hydrolysis required a residence time of only 10 minutes for quantitative conversion. tu-dortmund.de Similarly, the synthesis of biowax esters from fatty acids has been shown to be remarkably improved in a flow mode, cutting reaction times from 12 hours to 30 minutes and allowing for lower reaction temperatures. acs.org

The choice of solvent plays a critical role in the environmental footprint of a chemical process. In the synthesis of 9,10-dihydroxystearate, research has focused on using greener solvents and advanced fluid technologies. Supercritical carbon dioxide (scCO2) has been explored as a reaction solvent for the oxidation of oleic acid. d-nb.infonih.gov The use of scCO2 can simplify product separation, thereby reducing the need for energy-intensive distillation. d-nb.infonih.gov Supercritical fluid extraction, using CO2, has also been employed to recover and purify products and biocatalysts from reaction mixtures. udl.cat Other research has investigated the use of alternative, more environmentally benign solvents, such as α-limonene, for the biocatalytic esterification of DHSA. udl.cat In some methods, reactions are carried out without any organic solvents to better align with green chemistry principles. researchgate.net

A key aspect of sustainable chemistry is the utilization of renewable and waste-derived feedstocks. The production of 9,10-dihydroxystearic acid is well-suited for this approach, as its primary precursor, oleic acid, is abundant in various bio-based materials. researchgate.net Significant research has been conducted on synthesizing DHSA and its derivatives from commercial-grade palm-based oleic acid, non-edible animal fat, and soapstock from the refining of high-oleic sunflower oil. researchgate.netudl.catrsc.orgd-nb.info This process of valorization transforms low-value byproducts and renewable resources into a valuable chemical intermediate. d-nb.infosemanticscholar.org For example, a chemo-enzymatic process was developed to convert oleic acid from soapstock into 9,10-dihydroxystearic acid, which was then further processed into other commercially valuable chemicals. semanticscholar.org This approach not only provides a sustainable route to DHSA but also contributes to a circular economy by finding value in agro-industrial waste streams. d-nb.info

Stereoselective Synthesis of 9,10-Dihydroxystearate Isomers

The stereoselective synthesis of 9,10-dihydroxystearate isomers focuses on controlling both the position of the hydroxyl groups (regioselectivity) and their relative orientation in space (diastereoselectivity). The starting material is typically oleic acid, a monounsaturated fatty acid with a cis-double bond between carbons 9 and 10. The goal is to produce specific isomers, namely the threo or erythro diastereomers, by selecting appropriate synthetic routes. cdnsciencepub.comdissertation.com The configuration of these isomers has been confirmed through various analytical methods, including nuclear magnetic resonance (NMR) and total synthesis. cdnsciencepub.comdissertation.com

Regioselectivity in the context of 9,10-dihydroxystearate synthesis is inherently defined by the location of the double bond in the precursor, oleic acid. The primary challenge is to ensure the hydroxylation occurs exclusively at the C9 and C10 positions without affecting other parts of the fatty acid chain.

Chemical Methods: Chemical dihydroxylation of oleic acid is the most common approach. The reactivity of the C9-C10 double bond makes it the target for oxidation reactions. Reagents such as osmium tetroxide, potassium permanganate, and peroxy acids are employed to add hydroxyl groups across this bond. oc-praktikum.deorgsyn.org For instance, the reaction with performic acid, generated in situ from formic acid and hydrogen peroxide, specifically targets the double bond to first form an epoxide, which is then hydrolyzed to the diol. orgsyn.org Similarly, oxidation with potassium permanganate under controlled temperature and pH conditions also achieves dihydroxylation at the C9-C10 positions. oc-praktikum.dersc.org

Biocatalytic Methods: Enzymatic reactions offer high regioselectivity and are an area of growing research interest. Cytochrome P450 enzymes (CYPs) and fungal peroxygenases are capable of performing highly specific hydroxylations on fatty acid chains. researchgate.netupc.edu While many CYPs hydroxylate fatty acids at sub-terminal positions (ω-1, ω-2, etc.), specific enzymes or engineered variants can target the double bond of unsaturated fatty acids. researchgate.netd-nb.infonih.govnih.gov For example, some enzymes can catalyze the epoxidation of oleic acid at the C9-C10 position, which can then be enzymatically or chemically hydrolyzed to the corresponding diol. upc.edumdpi.com This biocatalytic approach can offer a greener alternative to traditional chemical methods. researchgate.net

Table 1: Regioselective Dihydroxylation Methods for Oleic Acid

| Method | Reagent/Enzyme | Mechanism | Primary Product | Reference |

| Chemical | Performic Acid (HCOOOH) / H₂O₂ | Epoxidation followed by hydrolysis | 9,10-Dihydroxystearic Acid | orgsyn.org |

| Chemical | Potassium Permanganate (KMnO₄) | Direct Dihydroxylation | 9,10-Dihydroxystearic Acid | oc-praktikum.demdpi.com |

| Chemical | Acetic Acid / H₂O₂ / Ion Exchange Resin | Epoxidation followed by hydrolysis | Methyl 9,10-dihydroxystearate | researchgate.net |

| Biocatalytic | Fungal Peroxygenase (e.g., from Agrocybe aegerita) | Stepwise oxidation | Hydroxy and dihydroxy fatty acids | nih.gov |

| Biocatalytic | Cytochrome P450 (mutants) | Epoxidation or direct hydroxylation | 9,10-Epoxystearate or 9,10-Dihydroxystearate | nih.gov |

The relative stereochemistry of the two hydroxyl groups on the stearic acid backbone defines the threo and erythro diastereomers. Controlling the formation of these isomers is achieved by choosing a synthetic method with a known stereochemical outcome, typically syn- or anti-addition across the double bond of oleic acid.

Syn-Dihydroxylation: This mechanism involves the addition of both hydroxyl groups to the same face of the double bond. When applied to cis-oleic acid, syn-dihydroxylation results in the formation of the erythro isomer. A classic method to achieve this is the oxidation with cold, alkaline potassium permanganate (KMnO₄). oc-praktikum.dersc.orgmdpi.com The reaction proceeds through a cyclic permanganate ester intermediate, which is then hydrolyzed to yield the syn-diol. The erythro isomer is the higher-melting form of 9,10-dihydroxystearic acid, with a melting point of approximately 132 °C. oc-praktikum.de

Anti-Dihydroxylation: This mechanism adds the two hydroxyl groups to opposite faces of the double bond. On cis-oleic acid, this leads to the threo isomer. This outcome is typically achieved in a two-step process:

Epoxidation: The oleic acid double bond is first converted into an epoxide using a peroxy acid, such as peracetic acid or performic acid. orgsyn.orgmdpi.com This reaction forms an oxirane ring.

Hydrolysis: The subsequent acid-catalyzed ring-opening of the epoxide occurs via an SN2-type backside attack by a water molecule, resulting in the anti-addition of the hydroxyl groups and the formation of the threo-diol. mdpi.com The threo isomer is the lower-melting form, with a melting point around 90-95 °C. orgsyn.org

The synthesis of the high-melting (threo) isomer can also be accomplished by starting with elaidic acid, the trans-isomer of oleic acid, and using a syn-addition method like performic acid oxidation. orgsyn.org The stereochemistry of the starting alkene dictates the final diastereomer produced. Some enzymatic reactions have also been shown to produce specific diastereomers. For instance, reactions with certain desaturase mutants on oleoyl-CoA can yield the erythro-9,10-diol. nih.gov

Table 2: Diastereoselective Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid (cis-isomer)

| Method | Reagent(s) | Stereochemical Outcome | Diastereomer Formed | Melting Point (°C) | Reference |

| Permanganate Oxidation | Cold, alkaline KMnO₄ | syn-addition | erythro | ~132 | oc-praktikum.demdpi.com |

| Peroxy Acid Oxidation | 1. HCOOOH or CH₃COOOH 2. H₃O⁺ | anti-addition | threo | ~95 | orgsyn.orgmdpi.com |

| Enzymatic (Desaturase mutant) | Δ9DD101I mutant | Stereospecific hydroxylation | erythro | N/A | nih.gov |

Advanced Characterization and Structural Elucidation of 9,10 Dihydroxystearate

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of 9,10-dihydroxystearic acid.

¹H NMR analysis of 9,10-dihydroxystearic acid reveals characteristic signals that confirm its structure. In a typical spectrum, a triplet at approximately 0.84 ppm is assigned to the terminal methyl (CH₃) group. rsc.org The long chain of methylene (B1212753) (CH₂) groups appears as a complex multiplet between 1.19 and 1.89 ppm. rsc.org A triplet at around 2.28-2.34 ppm corresponds to the methylene group adjacent to the carboxyl group (α-CH₂). rsc.orgdss.go.th The most revealing signals are those for the protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH), which typically appear as a multiplet around 3.18-3.58 ppm or 4.23-4.41 ppm. rsc.orgscispace.com The hydroxyl protons themselves can be observed at around 4.85 ppm, though this signal can be broad and its position variable. dss.go.th

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of 9,10-dihydroxystearic acid shows a signal for the carboxyl carbon (COOH) at approximately 174.4 ppm. rsc.org The carbons attached to the hydroxyl groups (C-9 and C-10) resonate in the range of 72.4 to 76.1 ppm. rsc.orgmdpi.com The terminal methyl carbon appears at about 13.9 ppm, while the numerous methylene carbons of the fatty acid chain produce a cluster of signals between 22.1 and 37.1 ppm. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 9,10-Dihydroxystearic Acid and its Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | 0.84 (t) rsc.org | 13.9 rsc.org |

| -(CH₂)n- | 1.19-1.89 (m) rsc.org | 22.1-37.1 rsc.orgmdpi.com |

| -CH₂COO- | 2.28-2.34 (t) rsc.orgdss.go.th | 34.1 mdpi.com |

| -CH(OH)- | 3.18-4.41 (m) rsc.orgscispace.com | 72.4-76.1 rsc.orgmdpi.com |

| -COOH | - | 174.4 rsc.org |

| -OH | 4.85 (s) dss.go.th | - |

Note: Chemical shifts can vary depending on the solvent and specific isomer (threo or erythro).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 9,10-dihydroxystearic acid. The FTIR spectrum of DHSA is characterized by several key absorption bands. A broad and strong absorption band in the region of 3250-3400 cm⁻¹ confirms the presence of the hydroxyl (-OH) groups due to O-H stretching vibrations. dss.go.thuii.ac.id The C-H stretching vibrations of the methylene and methyl groups in the alkyl chain are observed as sharp peaks around 2916 and 2854 cm⁻¹. uii.ac.id A strong, sharp peak around 1705-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. scispace.commdpi.com The disappearance of the C=C double bond absorption (typically around 3004 cm⁻¹) from the spectrum of the starting material, oleic acid, indicates the successful hydroxylation of the double bond. dss.go.th

Table 2: Characteristic FTIR Absorption Bands for 9,10-Dihydroxystearic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3250-3400 | O-H stretching | Hydroxyl (-OH) |

| 2916, 2854 | C-H stretching | Alkyl (CH₂, CH₃) |

| 1705-1710 | C=O stretching | Carboxylic Acid (-COOH) |

Mass Spectrometry (MS), including GC-MS/MS and ESI-MS

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of 9,10-dihydroxystearic acid. Various ionization methods are employed for its analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like DHSA. In negative ion mode, ESI-MS of DHSA typically shows a prominent deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 315. rsc.orgresearchgate.net This corresponds to the molecular formula C₁₈H₃₅O₄⁻.

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, although it requires derivatization of the polar hydroxyl and carboxyl groups to increase volatility. dss.go.th Common derivatization agents include N,O-bis(trimethylsilyl)acetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and the carboxylic acid to a TMS ester. jscimedcentral.com The resulting derivative can be readily analyzed by GC-MS. Tandem mass spectrometry (GC-MS/MS) of the derivatized DHSA provides detailed structural information through collision-induced dissociation. For instance, the PFB-TMS derivative of dihydroxy-[9,10-²H₂]stearic acid produces a [M-PFB]⁻ anion at m/z 461, which fragments to characteristic product ions, confirming the positions of the hydroxyl groups. jscimedcentral.com The mass spectrum of underivatized DHSA can show a molecular weight of 315.1, which is very close to the theoretical value of 316.48. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 9,10-dihydroxystearate (B1259267) from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) for Compositional Analysis

Gas chromatography (GC) is a primary technique for assessing the purity and compositional analysis of 9,10-dihydroxystearic acid. dss.go.thpsu.edu Due to its low volatility, DHSA must be derivatized prior to GC analysis. The most common derivatization involves converting the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. dss.go.th

The analysis is typically performed on a nonpolar capillary column, such as an HP-5 column. dss.go.th The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 290°C) to elute the derivatized components. dss.go.th This method allows for the separation of DHSA from unreacted oleic acid and other saturated fatty acids that may be present in the sample. dss.go.th The purity of the synthesized DHSA can be determined from the relative peak areas in the chromatogram. researchgate.net For example, after repeated recrystallization, the purity of DHSA can reach over 95%. researchgate.net GC can also separate the threo and erythro diastereomers of DHSA after derivatization with agents like trifluoroacetate (B77799) (TFA). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of 9,10-dihydroxystearic acid from oleic acid. rsc.orgdss.go.th The reaction progress can be tracked by spotting the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material (oleic acid) and developing the plate in a suitable solvent system, such as a mixture of hexane, ethyl acetate, and acetic acid (e.g., 50:50:1 by volume). dss.go.th

As the reaction proceeds, a new spot corresponding to the more polar DHSA product will appear on the chromatogram, with a lower retention factor (Rf) value than the less polar oleic acid. dss.go.th The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca The spots are typically visualized by spraying the plate with a charring agent like a sulfuric acid solution and heating, or by exposure to iodine vapor. dss.go.thuni-giessen.de TLC is also used to check the purity of the final product and to guide purification by column chromatography. rsc.orgsemanticscholar.org

Advanced Structural and Morphological Investigations

Advanced analytical techniques are crucial for understanding the material properties of Sodium 9,10-dihydroxystearate at a molecular and particulate level. Investigations into its crystal structure, polymorphism, and particle size distribution provide critical insights into its behavior and functionality in various applications. Much of the detailed crystallographic and morphological research has been conducted on its precursor, 9,10-dihydroxystearic acid (DHSA), from which the sodium salt is synthesized. ontosight.ai The structural characteristics of the acid are foundational to understanding the resulting salt.

Crystal Structure and Polymorphism Studies

The arrangement of molecules in the solid state significantly influences the physical properties of a material. Studies on 9,10-dihydroxystearic acid (DHSA), the direct precursor to this compound, reveal specific and consistent crystallographic features.

Research has demonstrated that while the crystal habit (the external shape) of DHSA can be altered by crystallization conditions such as solvent type, concentration, and cooling mode, the fundamental crystal system remains unchanged. researchgate.netupm.edu.my The crystals have been observed to agglomerate into either sphere-like or plate-like habits. researchgate.net Despite these variations in external shape, X-ray diffraction (XRD) analysis consistently identifies the crystal system as triclinic. researchgate.netupm.edu.my Furthermore, investigations into its polymorphic behavior indicate the presence of a strong β form, with the potential for a weak β' form also being present. researchgate.net

Table 1: Crystallographic Data for 9,10-Dihydroxystearic Acid (DHSA)

| Parameter | Finding | Source(s) |

| Crystal System | Triclinic | researchgate.net, upm.edu.my |

| Crystal Habit | Sphere-like or Plate-like | researchgate.net |

| Polymorphic Form | Strong β (with possible weak β' presence) | researchgate.net |

This data pertains to 9,10-dihydroxystearic acid, the precursor to this compound.

Particle Size Distribution Analysis

The particle size and its distribution are critical parameters that affect the material's handling, processing, and performance characteristics, such as solubility and dissolution rate. For this compound, these properties are largely determined during the crystallization and purification of its parent acid, DHSA.

Studies focusing on the purification of DHSA produced from palm oil-based oleic acid have characterized the particle size of the resulting crystals. researchgate.net Following a solvent crystallization purification process, the refined DHSA crystals were found to have a broad diameter range. The particle size distribution (PSD) of DHSA crystals is known to be influenced by crystallization parameters, including temperature and the cooling methods employed. jst.go.jpupm.edu.my

Table 2: Particle Size Data for Refined 9,10-Dihydroxystearic Acid (DHSA)

| Parameter | Value | Source(s) |

| Particle Diameter Range | 49 to 1783 microns | researchgate.net |

This data pertains to 9,10-dihydroxystearic acid, the precursor to this compound.

Chemical Reactivity and Mechanistic Investigations of 9,10 Dihydroxystearate

Oxidative Cleavage Reactions of 9,10-Dihydroxystearate (B1259267)

Intermediate Formation and Transformation Mechanisms

Acyloin Intermediates

The involvement of acyloin (α-hydroxy ketone) intermediates in the direct reactions of sodium 9,10-dihydroxystearate is not extensively documented in scientific literature. Typically, 9,10-dihydroxystearate is formed from the oxidation of oleic acid and its subsequent reactions often involve the two hydroxyl groups, such as oxidative cleavage.

However, the concept of acyloin intermediates is central to the Acyloin Condensation reaction, a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone. wikipedia.orgorganic-chemistry.org This reaction proceeds through a multi-step mechanism:

Oxidative Ionization : Two sodium atoms transfer electrons to the carbonyl group of two ester molecules.

Dimerization : The resulting radical intermediates couple to form a carbon-carbon bond.

Elimination : Two alkoxide groups are eliminated, yielding a 1,2-diketone intermediate.

Reduction and Protonation : The diketone is further reduced by two more sodium atoms to form a sodium enediolate, which is then neutralized with a proton source to yield an enediol that tautomerizes to the stable acyloin product. wikipedia.orgbspublications.net

While this reaction does not describe a typical transformation of the pre-formed 9,10-dihydroxystearate, it is a key reaction in organic synthesis for creating α-hydroxy ketones from ester precursors. organic-chemistry.org The intramolecular version of this condensation is particularly useful for synthesizing large ring compounds. youtube.com

Stereochemical Aspects of 9,10-Dihydroxystearate Reactions

The stereochemistry of the two hydroxyl groups on the stearate (B1226849) backbone is a critical aspect of 9,10-dihydroxystearate chemistry, leading to the formation of different diastereomers. The primary methods for synthesizing this compound from oleic acid dictate the resulting stereochemical outcome.

Stereoselective Transformations and Inversion Mechanisms

The synthesis of 9,10-dihydroxystearate from oleic acid can be controlled to produce specific stereoisomers through two main pathways: syn-dihydroxylation and anti-dihydroxylation. chemistrylearner.comlibretexts.org

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond, producing the erythro diastereomer. oc-praktikum.deblogspot.com This is typically achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) under cold, basic conditions or osmium tetroxide (OsO₄). chemistrysteps.comlibretexts.org The mechanism involves the formation of a cyclic intermediate, such as a cyclic manganate (B1198562) ester or osmate ester, which ensures that both oxygen atoms are delivered to the same side of the original double bond. chemistrylearner.comchemistrysteps.com Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to yield the cis-diol. chemistrysteps.com

Anti-dihydroxylation involves the addition of the two hydroxyl groups to opposite faces of the double bond, yielding the threo diastereomer. This process is a two-step transformation that proceeds with an inversion of stereochemistry at one of the carbon centers. libretexts.org

Epoxidation : First, the alkene (oleic acid) is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (an oxacyclopropane ring). chemistrylearner.com

Ring-Opening : The epoxide ring is then opened by acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by a nucleophilic backside attack by a water molecule on one of the carbon atoms of the epoxide. This Sₙ2-like attack causes an inversion of the stereocenter, leading to the formation of a trans-diol. libretexts.orglibretexts.org

Diastereomeric Ratios in Reaction Products

The choice of dihydroxylation method significantly influences the diastereomeric ratio of the resulting 9,10-dihydroxystearate product. The reactions are generally highly stereoselective, often yielding one diastereomer in high preference over the other.

While precise numerical ratios from individual experiments can vary based on reaction conditions, the qualitative outcome is well-established. Syn-dihydroxylation methods are designed to produce the erythro isomer, while anti-dihydroxylation pathways yield the threo isomer. For instance, the synthesis of erythro-9,10-dihydroxystearic acid using potassium permanganate is a standard laboratory procedure designed to produce this specific diastereomer in high yield. oc-praktikum.deblogspot.com Similarly, the epoxidation followed by hydrolysis route is reliably used to obtain threo-diols. libretexts.org

| Reaction Type | Typical Reagents | Mechanism Highlight | Primary Diastereomer Formed |

|---|---|---|---|

| Syn-Dihydroxylation | 1. Cold, dilute KMnO₄, OH⁻ 2. OsO₄, followed by NaHSO₃/H₂O | Formation of a cyclic manganate or osmate ester intermediate. chemistrysteps.com | Erythro (cis-diol) oc-praktikum.de |

| Anti-Dihydroxylation | 1. mCPBA or other peroxyacid 2. H₃O⁺ | Epoxide formation followed by acid-catalyzed backside ring-opening. libretexts.org | Threo (trans-diol) |

Peroxynitrite-Mediated Reactions of Dihydroxystearic Acid

Peroxynitrite (ONOO⁻), the reaction product of nitric oxide and superoxide, is a potent biological oxidant and nitrating agent. nih.gov Its reactions with lipids are significant in the context of oxidative stress.

Mechanisms of Peroxy Group Addition

Direct studies on the reaction of peroxynitrite with 9,10-dihydroxystearic acid are limited; however, research on its reaction with the precursor, oleic acid, provides insight into the formation of dihydroxylated products. One study demonstrated that peroxynitrite can mediate the dihydroxylation of oleic acid, producing both threo- and erythro-9,10-dihydroxystearic acids. jscimedcentral.comjscimedcentral.com

The proposed mechanism involves the addition of the peroxy group from peroxynitrite across the double bond of oleic acid. jscimedcentral.com Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), which is a powerful oxidizing agent. researchgate.net The reaction of peroxynitrous acid with an alkene can proceed via different pathways, potentially involving radical intermediates derived from the homolytic cleavage of ONOOH into hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.govnih.gov These highly reactive radicals can then attack the double bond, initiating a series of steps that lead to the diol.

Another possibility is a concerted electrophilic addition of peroxynitrous acid to the alkene, similar to epoxidation, which could form an unstable intermediate that subsequently hydrolyzes to the diol. datapdf.com The observation of both threo and erythro products suggests that the reaction may not be strictly stereoselective, possibly due to the involvement of free radical intermediates that allow for rotation around the carbon-carbon single bond before the second hydroxyl group is formed. jscimedcentral.com

Derivatization and Functional Modification of 9,10 Dihydroxystearate

Synthesis and Characterization of 9,10-Dihydroxystearate (B1259267) Esters

The carboxyl group of 9,10-dihydroxystearic acid can be readily esterified with various alcohols to produce a range of esters with distinct physical and chemical properties. These "straight esters" have been synthesized by reacting DHSA with a series of fatty alcohols, including octanol, decanol, dodecanol, tetradecanol, hexadecanol, and octadecanol. The esterification can be carried out either in the absence or presence of a catalyst. Lipase (B570770) has also been employed as a biocatalyst for this transformation.

The resulting esters exhibit properties that make them suitable for applications in the cosmetics industry. The presence of the two hydroxyl groups on the fatty acid chain allows these esters to significantly alter the properties of oily phases and wax gels. They can interact strongly with the surfaces of pigments and inorganic fillers, which leads to improved color development, long-lasting adhesion to the skin, and better pay-off properties in cosmetic formulations.

Table 1: Physical Properties of Straight Esters of 9,10-Dihydroxystearic Acid

| Characteristic | C8-OH Ester | C10-OH Ester | C12-OH Ester | C14-OH Ester | C16-OH Ester |

| Appearance | Liquid | Liquid | Soft Solid | Soft Solid | Solid |

| Melting Point (°C) | - | - | 32-34 | 40-42 | 48-50 |

| Acid Value (mg KOH/g) | < 5.0 | < 5.0 | < 5.0 | < 5.0 | < 5.0 |

| Saponification Value (mg KOH/g) | 130-140 | 120-130 | 110-120 | 100-110 | 95-105 |

Note: Data compiled from various research findings. The exact values can vary based on the purity of reactants and reaction conditions.

Synthesis and Properties of 9,10-Dihydroxystearate Alkanolamides

Alkanolamides of 9,10-dihydroxystearic acid are another important class of derivatives, synthesized by the amidation of DHSA with alkanolamines such as ethanolamine (B43304) and propanolamine. acs.orgnih.gov This reaction is typically influenced by factors like reaction time and temperature. acs.org For instance, ethanolamine has been observed to give a higher yield in the same time frame compared to propanolamine, which is attributed to its shorter carbon chain. acs.org

The synthesis is generally carried out by heating the reactants, and the progress of the amidation can be monitored by measuring the reduction in the acid value of the reaction mixture. The products, DHSA-ethanolamide and DHSA-propanolamide, can be identified and characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In GC analysis, DHSA-ethanolamide and DHSA-propanolamide have been detected at retention times of 15.62 minutes and 16.61 minutes, respectively. nih.gov

These alkanolamides exhibit surface-active properties and can be used as emulsifiers. nih.gov They have been found to be non-irritating to the skin and are readily biodegradable, with studies showing degradation of over 60% in 20 days. nih.gov

Table 2: Reaction Conditions and Properties of DHSA-Alkanolamides

| Parameter | DHSA-Ethanolamide | DHSA-Propanolamide |

| Reactants | 9,10-DHSA, Ethanolamine | 9,10-DHSA, Propanolamine |

| Typical Reaction Temperature | 140-160°C | 140-160°C |

| GC Retention Time | 15.62 min | 16.61 min |

| Surface Tension | Approx. 35 mN/m | Approx. 39 mN/m |

| Biodegradability (20 days) | > 60% | > 60% |

Synthesis and Characterization of Monoglycerides (B3428702) of 9,10-Dihydroxystearic Acid

Monoglycerides of 9,10-dihydroxystearic acid (MGDHSA) are synthesized through the esterification of DHSA with glycerol (B35011). rsc.orgoc-praktikum.deresearchgate.net This reaction can be catalyzed by various acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and sodium hydrogen sulphate. rsc.org The formation of MGDHSA is influenced by reaction parameters including temperature, time, and catalyst concentration. rsc.orgoc-praktikum.de Increasing the reaction temperature and time generally leads to a greater reduction in the acid value, indicating a higher degree of esterification. rsc.org For example, esterification of DHSA with excess glycerol using an acid catalyst at 150°C for 4 hours can yield up to 40% MGDHSA. oc-praktikum.deresearchgate.net

The resulting product is typically a mixture of monoglycerides and diglycerides of 9,10-DHSA. rsc.org Characterization of the product is performed using techniques like FTIR and GC. rsc.org MGDHSA has shown potential as an emulsifier, particularly in oil-in-water (O/W) systems with high water content, where it can exhibit better emulsifying properties compared to glyceryl monostearate (GMS). oc-praktikum.de Furthermore, the reaction product containing MGDHSA has been found to be non-irritant to the skin, non-toxic to the aquatic environment, and readily biodegradable. oc-praktikum.deresearchgate.net

Introduction of Silylated Functional Groups to Dihydroxystearic Acid

The introduction of silylated functional groups to dihydroxystearic acid is primarily employed as a derivatization technique for analytical purposes, particularly for gas chromatography-mass spectrometry (GC/MS) analysis. caymanchem.comresearchgate.net The hydroxyl groups of DHSA are reactive and can be converted to their corresponding silyl (B83357) ethers by reacting with a silylating agent. researchgate.net This process increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.

In a typical silylation procedure for analysis, the DHSA sample is treated with a silylating agent, and the reaction is carried out at an elevated temperature, for instance, at 80°C for one hour. researchgate.net The resulting silylated product can then be analyzed by GC/MS to identify and quantify the dihydroxy fatty acid. caymanchem.comresearchgate.net This method is crucial in research for monitoring the conversion of reactants and the formation of products in reactions involving DHSA, such as its oxidative cleavage. researchgate.net While silylation is a key analytical tool, the synthesis of stable silylated derivatives of DHSA for functional applications is less commonly reported in the literature.

Ethoxylation of 9,10-Dihydroxystearic Acid for Surfactant Development

Ethoxylation is a significant functional modification of 9,10-dihydroxystearic acid, leading to the development of novel nonionic surfactants. rsc.org In this process, DHSA is reacted with ethylene (B1197577) oxide (EO) to produce 9,10-dihydroxystearic acid ethoxylates (DHSAE-n), where 'n' represents the average number of ethoxy units added. rsc.org This reaction creates a surfactant molecule with three hydrophilic chains: the two hydroxyl groups and the carboxyl group of the original DHSA molecule become sites for the addition of polyethylene (B3416737) glycol chains. rsc.org

The structure of these ethoxylated derivatives can be confirmed using FTIR and ¹H NMR spectroscopy. rsc.org The resulting surfactants, such as DHSAE-15 (with an average of 15 EO units), exhibit interesting surface-active properties. rsc.org For example, DHSAE-15, with its branched structure, has been shown to have better wettability and higher efficiency in reducing surface tension compared to its linear counterpart, stearic acid ethoxylate with the same number of EO units (SAE-15). rsc.org These properties make ethoxylated DHSA a promising candidate for various applications requiring effective surfactants. rsc.org

Polymerization and Oligomerization of Dihydroxystearic Acid as Bio-Monomers

9,10-Dihydroxystearic acid is a valuable bio-based monomer for the synthesis of polymers due to its difunctional nature, possessing two hydroxyl groups that can participate in polymerization reactions. rsc.orgrsc.org This positions DHSA as a renewable feedstock for producing a variety of polymeric materials, including polyesters and polyurethanes. rsc.orgrsc.org

The two hydroxyl groups at the 9 and 10 positions of the DHSA molecule allow it to act as a diol monomer in condensation polymerization reactions. When reacted with a dicarboxylic acid, DHSA can form polyesters. The long aliphatic chain of the DHSA unit incorporated into the polymer backbone can impart flexibility and hydrophobicity to the resulting polyester.

Furthermore, DHSA has been investigated as a substitute for petroleum-derived monomers in the synthesis of other polymers. For instance, it has been shown to be a promising candidate to fully or partially replace 2,2-bis(hydroxymethyl)-propionic acid (DMPA) in the preparation of waterborne polyurethane dispersions (WPUDs). rsc.orgrsc.org In this application, the hydroxyl groups of DHSA react with isocyanate groups, incorporating the fatty acid structure into the polyurethane backbone. The lower melting temperature of DHSA compared to DMPA is advantageous, as it can reduce the reaction time and temperature required in the initial stages of synthesis. rsc.orgrsc.org The use of DHSA as a bio-monomer aligns with the growing demand for sustainable and environmentally friendly polymers derived from renewable resources. rsc.orgrsc.org

Research Applications and Emerging Technologies of 9,10 Dihydroxystearate Derivatives

Role in Advanced Catalytic Systems

The oxidative cleavage of the vicinal diol group in 9,10-dihydroxystearate (B1259267) and its esters is a key transformation in oleochemistry. This reaction breaks the C9-C10 bond to yield valuable C9 and C8 dicarboxylic and monocarboxylic acids, such as azelaic acid and pelargonic acid, which are precursors for polymers, lubricants, and plasticizers. Research has focused on developing efficient and sustainable catalytic systems to replace harsher, traditional methods like ozonolysis.

A variety of heterogeneous and homogeneous catalysts have been investigated for this transformation. Copper-based heterogeneous catalysts, such as copper(II) oxide supported on alumina (B75360) (CuO/Al2O3), have been employed for the selective oxidative cleavage of glycerol (B35011) tri-(9,10-dihydroxystearate) using oxygen as a green oxidant. Similarly, catalysts based on gold (Au), palladium (Pd), and bimetallic (PdAu) nanoparticles deposited on supports like aluminum oxyhydroxides and carbon have been studied. The efficiency of these catalysts is highly dependent on the nature of the active metal, the support material, and the average size of the metal nanoparticles, with gold particles smaller than 3 nm showing the highest activity.

Homogeneous catalytic systems have also been explored. Tungsten-based catalysts, such as phosphotungstic acid (H3PW12O40), are effective in the oxidative cleavage of methyl 9,10-dihydroxystearate. These systems offer high selectivity but present challenges in catalyst recovery, which is being addressed through methods like organic solvent nanofiltration.

A critical aspect of developing sustainable catalytic systems is the ability to regenerate and recycle the catalyst, reducing costs and environmental impact. For heterogeneous catalysts, recovery is often straightforward, but maintaining activity over multiple cycles can be a challenge.

In the case of CuO/Al2O3 used for the oxidative cleavage of dihydroxystearic triglyceride, the catalyst can be recovered, regenerated, and recycled. However, a significant decrease in catalytic activity has been observed after the first cycle, with substrate conversion dropping from 94% to 77% and product yields decreasing by approximately 30%.

More promising results have been seen with tungsten-based catalysts. A recyclable form of phosphotungstic acid, synthesized using cesium cations (Cs2.3H0.7PW12O40), was used for the dihydroxylation of methyl oleate (B1233923). This catalyst was recycled for up to three cycles without a significant loss in performance. Strategies for homogeneous catalysts include organic solvent nanofiltration, which has been shown to retain up to 94% of the phosphotungstic acid catalyst, paving the way for its reuse.

| Catalyst System | Substrate | Reusability | Performance Change After Recycling |

| CuO/Al2O3 | Glycerol tri-(9,10-dihydroxystearate) | Recovered and reused | Conversion declined from 94% to 77% after the first cycle. |

| Cs2.3H0.7PW12O40 | Methyl Oleate | Recycled up to three times | No significant loss in catalytic performance reported. |

| Phosphotungstic Acid (H3PW12O40) | Methyl 9,10-dihydroxystearate | Potential for recycling via nanofiltration | 94% catalyst retention achieved in monophasic system. |

The design of new catalysts for transforming 9,10-dihydroxystearates is aimed at improving selectivity, conversion, and sustainability. Research has explored a range of metal nanoparticles, supports, and reaction conditions for the oxidative cleavage of DHSA.

| Catalyst | Support | Substrate Conversion (%) | Total Product Recovery Rate (%) | Azelaic Acid Yield (%) | Pelargonic Acid Yield (%) |

| Au/AlOOH_C | Boehmite | 100 | 69 | 51 | 66 |

| Au/AlOOH_S5 | Alumina | 35 | 83 | - | - |

| Pd/AlOOH_C | Boehmite | 25 | 71 | - | - |

| Au/Cp-NH4OH | Carbon (Sibunit) | 88 | 84 | - | - |

Development of Performance-Enhanced Materials

The presence of multiple functional groups allows 9,10-dihydroxystearate derivatives to serve as building blocks for materials with enhanced performance characteristics, including lubricants, surfactants, and rheological modifiers.

The dihydroxylation of fatty esters is a key step in the synthesis of components for lubricants researchgate.net. Hydroxystearic acids are widely utilized in the manufacturing of various lubricants. Fatty acid derivatives, particularly ethoxylates, can function as lubricants and viscosity regulators in applications such as metalworking fluids venus-goa.com. While broad research indicates that monomeric and polymeric fatty acids can act as lubricity additives in distillate fuels like diesel and gasoline, specific detailed studies focusing solely on 9,10-dihydroxystearate derivatives as fuel lubricity enhancers are not extensively detailed in the available research. However, the inherent polarity from the hydroxyl groups suggests potential for surface activity, a key characteristic of lubricity enhancers.

Derivatives of 9,10-dihydroxystearic acid have been successfully converted into novel surfactants and emulsifiers. The three reactive sites on the DHSA molecule (one carboxyl and two hydroxyl groups) allow for the creation of unique molecular architectures.

9,10-Dihydroxystearic Acid Ethoxylates (DHSAE-n) have been synthesized by reacting DHSA with ethylene (B1197577) oxide, resulting in a non-ionic surfactant with three hydrophilic chains researchgate.net. These branched surfactants show high efficiency in reducing surface tension and possess good wettability researchgate.net.

Alkanolamides , such as DHSA-ethanolamide and DHSA-propanolamide, have also been synthesized. These compounds demonstrate good surface activity, reducing the surface tension of water significantly at low concentrations. They also act as effective foam improvers and stabilizers researchgate.net.

Monoglycerides (B3428702) of dihydroxystearic acid (MGDHSA) have been developed for use as emulsifiers. Studies show they have better emulsifying properties in oil-in-water (O/W) systems with high water content compared to conventional emulsifiers like glyceryl monostearate (GMS) researchgate.net.

| DHSA Derivative | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Application Properties |

| DHSA-ethanolamide | Alkanolamide | ~0.005% (wt/vol) | ~35 | Good foaming power and stability; foam improver. researchgate.net |

| DHSA-propanolamide | Alkanolamide | ~0.005% (wt/vol) | ~39 | Good foaming power and stability. researchgate.net |

| DHSAE-15 | Ethoxylate | Not specified | Not specified | Better wettability and surface tension reduction than linear equivalent. researchgate.net |

| MGDHSA | Monoglyceride | Not specified | Not specified | Effective O/W emulsifier, compatible with various oils. researchgate.net |

The unique structure of 9,10-dihydroxystearic acid and its derivatives suggests their potential use as rheological modifiers and gelling agents. The ability of the hydroxyl and carboxyl groups to form hydrogen bonds can lead to the formation of network structures in certain solvents, thereby increasing viscosity. Applications for DHSA as a thickening agent have been noted, particularly in cosmetics and personal care products like deodorant sticks and soaps, where it helps provide structure and stability researchgate.net. However, detailed research focusing specifically on their application as rheological modifiers in the broader field of material science is not extensively covered in the available literature.

Biochemical Systems and Metabolomics Research

The formation of 9,10-dihydroxystearic acid (DHSA) occurs both through chemical synthesis and as a product of cellular metabolism. The primary precursor for its formation is oleic acid, a common monounsaturated fatty acid.

In chemical synthesis, a prevalent method involves a two-step process. First, oleic acid undergoes epoxidation, where the carbon-carbon double bond is converted into an epoxide (oxirane) ring. This is often achieved using in situ generated performic acid from the reaction of formic acid and hydrogen peroxide. The resulting epoxidized oleic acid is then subjected to hydrolysis, which opens the epoxide ring to form the two hydroxyl groups at the 9 and 10 positions, yielding DHSA researchgate.net.

From a biological perspective, 9,10-dihydroxystearic acid is recognized as an oxidation product of oleic acid. Studies have demonstrated that this conversion can occur in mammalian cells. For instance, the formation of 9,10-dihydroxystearic acid from oleic acid has been observed in human hepatic cancer HepG2 cells biosynth.com. This suggests the presence of enzymatic pathways capable of dihydroxylation of fatty acids.

Furthermore, microbial systems are also capable of metabolizing this compound. Research has shown that the bacterium Micrococcus luteus can mediate the oxidation of threo-9,10-dihydroxystearic acid into corresponding hydroxyketones, indicating that this fatty acid can be integrated into microbial metabolic pathways polimi.it.

9,10-Dihydroxystearic acid has been identified as a bioactive lipid molecule that participates in significant biological processes and molecular interactions. Research has particularly highlighted its role in metabolic regulation and inflammatory responses.

One of the key areas of investigation is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors crucial for regulating lipid and glucose metabolism. Studies have shown that 9,10-dihydroxystearic acid can activate PPARα. In addition to PPARα, research suggests a potential link to PPARγ activation, which may be connected to observed improvements in glucose tolerance and insulin (B600854) sensitivity in animal models researchgate.net.

Emerging research also points to a role for 9,10-dihydroxystearic acid in modulating inflammation. Molecular docking studies have indicated strong interactions between 9,10-dihydroxystearic acid and the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines nih.govnih.govresearchgate.netfrontiersin.org. This interaction suggests that 9,10-dihydroxystearic acid may function as an immunomodulatory agent.

The presence of 9,10-dihydroxystearic acid has also been reported in various organisms, including the Eastern honey bee (Apis cerana) and the protozoan parasite Trypanosoma brucei, though its specific functions in these organisms are still under investigation nih.gov.

The table below summarizes key biological interactions of 9,10-dihydroxystearic acid.

| Biological Target/Process | Observed Effect / Interaction | Potential Implication |

| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Activation | Regulation of lipid metabolism |

| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Potential dose-dependent activation | Improvement of glucose tolerance and insulin sensitivity |

| NLRP3 Inflammasome | Strong molecular interaction (in silico) | Immunomodulatory and anti-inflammatory effects |

| Glucose Metabolism | Decreased blood glucose levels and increased insulin sensitivity (in vivo) | Management of metabolic disorders |

Metabolomics, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for identifying the vast array of compounds produced during fermentation mdpi.com. This research is crucial for understanding the biochemical changes that occur and for identifying bioactive compounds in fermented foods.

In the context of fermentation, various studies have profiled the secondary metabolites produced by microorganisms such as the fungus Aspergillus oryzae and in fermented vegetable extracts nih.govresearchgate.netfrontiersin.org. These analyses reveal complex profiles that include a wide range of fatty acids and their derivatives, known as oxylipins. For instance, comprehensive profiling of A. oryzae fermentation has identified numerous unsaturated fatty acids, including various dihydroxy- and trihydroxy- fatty acid derivatives frontiersin.org. Similarly, metabolite analysis of mixed vegetable fermentation extracts has identified categories of compounds including peptides, flavonoids, and fatty acids nih.govresearchgate.net.

While these metabolomic studies confirm that complex hydroxy fatty acids are produced and modified during fermentation processes, the specific identification of 9,10-dihydroxystearic acid has not been explicitly reported in these particular studies of Aspergillus oryzae or mixed vegetable fermentation. However, the detection of structurally similar molecules, such as dihydroxydodecanoic acid, suggests that the enzymatic machinery for producing dihydroxy fatty acids exists in these fermentation systems frontiersin.org. Further targeted analysis would be required to confirm the presence and quantity of 9,10-dihydroxystearic acid in various fermented products.

Environmental Fate and Sustainability Research of 9,10 Dihydroxystearate

Biodegradation Studies of 9,10-Dihydroxystearate (B1259267) in Aquatic Environments

The persistence of a chemical in the environment is a key determinant of its potential for long-term ecological impact. Biodegradation studies are crucial for understanding how quickly and completely a substance is broken down by microorganisms in natural ecosystems.

Sodium 9,10-dihydroxystearate has been shown to be readily biodegradable. In a study evaluating the properties of its sodium soap, the compound degraded by more than 60% within a 28-day period, which is a standard criterion for classifying a substance as readily biodegradable researchgate.netnih.gov. This indicates that it is unlikely to persist in the environment.

Further supporting this, the precursor, 9,10-dihydroxystearic acid (DHSA) derived from palm oil, also demonstrated ready biodegradability. In a test following the OECD 301C Modified MITI (I) guideline, DHSA achieved 65% biodegradation within 28 days researchgate.net. This rapid degradation in aquatic environments suggests that the compound is not expected to accumulate in food chains and is unlikely to pose long-term problems in aquatic ecosystems, despite its low water solubility researchgate.net.

| Compound | Test Guideline | Biodegradation Percentage | Timeframe (days) | Readily Biodegradable Status |

|---|---|---|---|---|

| This compound soap | Not specified | >60% | 28 | Yes |

| 9,10-Dihydroxystearic acid (palm-based) | OECD 301C Modified MITI (I) | 65% | 28 | Yes |

The rate of biodegradation of fatty acid salts like this compound in aquatic environments is influenced by several key factors:

Bioavailability : The low water solubility of longer-chain fatty acid salts can influence their availability to microorganisms. In aquatic systems, the presence of calcium and magnesium ions leads to the formation of less soluble salts, which may affect their degradation rates researchgate.net. However, dispersion of these insoluble particles can facilitate metabolism researchgate.net.

Microbial Population : The presence of a sufficient number of microorganisms capable of metabolizing the compound is essential for significant degradation rates mdpi.com. The specific types of bacteria present can also play a role; for instance, bacteria from the Syntrophomonadaceae and Syntrophaceae families are known to be involved in the anaerobic degradation of long-chain fatty acids organic-chemistry.org.

Temperature and pH : Like most biological processes, microbial metabolism is influenced by temperature and pH. Microorganisms have optimal temperature and pH ranges for their metabolic activities, and deviations from these can slow down the rate of biodegradation mdpi.com.

Nutrient Availability : The presence of essential nutrients is necessary to support microbial growth and metabolism, which in turn drives the biodegradation process mdpi.com.

Green Chemistry Principles in 9,10-Dihydroxystearate Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 9,10-dihydroxystearate provides opportunities to apply these principles to create a more sustainable manufacturing process.

The traditional synthesis of 9,10-dihydroxystearic acid, the precursor to this compound, often involves the in-situ formation of performic acid from the reaction of formic acid and hydrogen peroxide mdpi.com. While effective, formic acid is a corrosive and hazardous substance.

A greener alternative has been developed that avoids the use of strong acids like formic or sulfuric acid. This method utilizes phosphotungstic acid or a supported version of it as a catalyst for the reaction between oleic acid and hydrogen peroxide. This approach offers several advantages in line with green chemistry principles mdpi.com:

Reduced Corrosion : The elimination of strong acids minimizes equipment corrosion.

Reduced Pollution : The process does not require the addition of a base for neutralization after the reaction, simplifying the workup and reducing waste streams.

Improved Selectivity and Activity : The catalyst demonstrates good selectivity and high activity, leading to a more efficient conversion to the desired product.

This catalytic method results in a cleaner reaction with fewer hazardous by-products, contributing to a more environmentally benign synthesis process mdpi.com.

Process Intensification is a key strategy for reducing energy consumption in chemical manufacturing. This can involve combining multiple unit operations, such as reaction and separation, into a single piece of equipment energy.gov. For processes like the synthesis of 9,10-dihydroxystearic acid, this could translate to reactive distillation or membrane reactors that can improve reaction equilibrium and reduce the energy required for purification nih.gov.